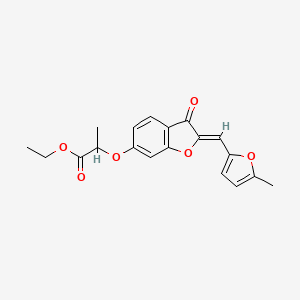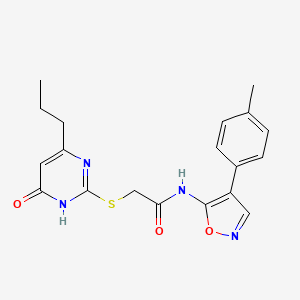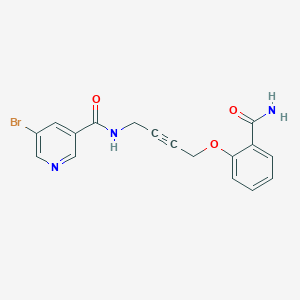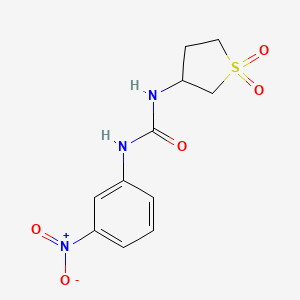
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to induce DNA damage and activate signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to have several biochemical and physiological effects. Studies have shown that 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea in lab experiments is its high potency and selectivity. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to be effective at low concentrations, which makes it a cost-effective and efficient tool for scientific research. However, one of the limitations of using 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is its potential toxicity. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
For the study of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea include the development of analogs with improved potency and selectivity, investigation of its potential in the treatment of various diseases, and the study of its mechanism of action.
Synthesemethoden
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea involves the reaction of 3-nitrophenyl isothiocyanate with thiourea in the presence of a base. This reaction results in the formation of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea as a yellow crystalline solid. The purity of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can be improved by recrystallization from an appropriate solvent. The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been reported in the literature, and several modifications have been proposed for improving the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is in the field of cancer research. Studies have shown that 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJKMPLBWUCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
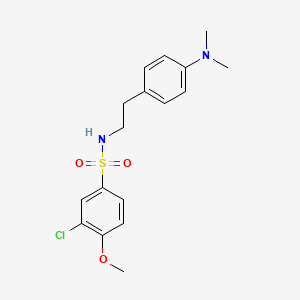
![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

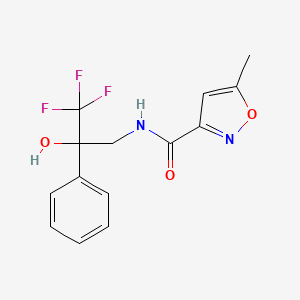
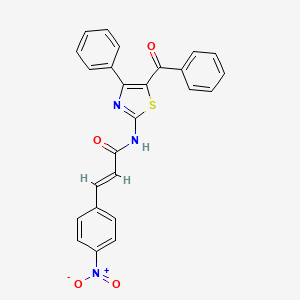

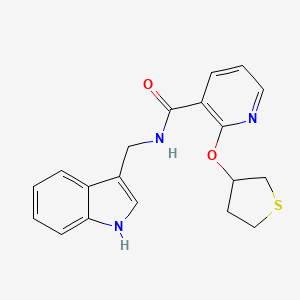
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
